molecular formula C9H11N3O2 B2607055 N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide CAS No. 6577-60-2

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide

Cat. No.: B2607055
CAS No.: 6577-60-2
M. Wt: 193.206
InChI Key: OSOXQDDYEWGWLY-UHFFFAOYSA-N
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Description

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is a chemical compound with the empirical formula C9H11N3O2 and a molecular weight of 193.20 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyimino group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-(hydroxyimino)methylbenzaldehyde. This intermediate is then reduced to 4-(amino(hydroxyimino)methyl)benzaldehyde, which is subsequently reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenylacetamides, amino derivatives, and nitroso compounds.

Scientific Research Applications

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The amino group can participate in nucleophilic reactions, altering the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Amino-2-oxoethyl)phenyl)acetamide
  • N-(4-(Hydroxyimino)methylphenyl)acetamide
  • N-(4-(Amino(hydroxyimino)methyl)phenyl)acetamide

Uniqueness

N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide is unique due to the presence of both amino and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-8-4-2-7(3-5-8)9(10)12-14/h2-5,14H,1H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOXQDDYEWGWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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